6-epi-5'-Hydroxymycosporulone
Description
6-epi-5'-Hydroxymycosporulone is a fungal secondary metabolite first reported in 1999 and subsequently identified in multiple fungal sources. It has a molecular formula of C₁₁H₁₂O₅ and features a bicyclic structure with hydroxyl and lactone functional groups . The compound has been isolated from diverse fungi, including:
- Marine-derived Massarina sp. (strain CNT-019) from Pacific Ocean mud samples .
- Terrestrial endophytic fungi such as Neurospora sp. DHLRH-F, found in Meconopsis grandis (Himalayan poppy) .
- Fungal strain 2572, where it demonstrated interleukin-6 receptor (IL-6R) antagonistic activity .
Key structural characteristics include stereochemical variations at C-6 and C-5', which distinguish it from related compounds like mycosporulone and massarigenins . Its bioactivities span Fe³⁺ chelation (in Neurospora sp.) and IL-6R inhibition (in fungal strain 2572) .

Properties
Molecular Formula |
C11H12O5 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
(4S,5R,6R,10R)-4,6-dihydroxy-10-methyl-3-methylidene-2-oxaspiro[4.5]dec-8-ene-1,7-dione |
InChI |
InChI=1S/C11H12O5/c1-5-3-4-7(12)9(14)11(5)8(13)6(2)16-10(11)15/h3-5,8-9,13-14H,2H2,1H3/t5-,8-,9+,11-/m1/s1 |
InChI Key |
MWZYYACVPIJBPD-YZLKNSBCSA-N |
Isomeric SMILES |
C[C@@H]1C=CC(=O)[C@@H]([C@]12[C@@H](C(=C)OC2=O)O)O |
Canonical SMILES |
CC1C=CC(=O)C(C12C(C(=C)OC2=O)O)O |
Synonyms |
6-epi-5'-hydroxy-mycosporulone |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
6-epi-5'-Hydroxymycosporulone belongs to a class of polyhydroxy fungal metabolites with bicyclic or spirocyclic frameworks. Key structural analogs include:
Key Structural Differences :
- Stereochemistry: 6-epi-5'-Hydroxymycosporulone is distinguished by its cis-1,3-diaxial orientation of H-6 and H-10, confirmed via NOE correlations .
- Functional Groups : Unlike massarigenin A, which has a spirocyclic lactone, 6-epi-5'-Hydroxymycosporulone features a bicyclic lactone system .
- Substituents : Hydroxylation at C-5' is unique to 6-epi-5'-Hydroxymycosporulone compared to mycosporulone .
Bioactivity and Functional Comparison
Functional Insights :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
